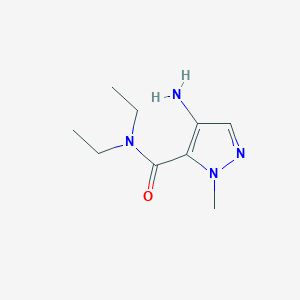

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

説明

特性

IUPAC Name |

4-amino-N,N-diethyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)8-7(10)6-11-12(8)3/h6H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBARGIASQATHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives with diethylamine. One common method includes the cyclization of hydrazine derivatives with β-keto esters, followed by amination with diethylamine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes steps such as purification through recrystallization or chromatography to ensure the desired purity and yield .

化学反応の分析

Nucleophilic Aromatic Substitution

The amino group at the 4-position participates in nucleophilic substitution under specific conditions. For example:

-

Halogenation : Bromination occurs at the 4-position in the presence of bromine () in methylene chloride at 10–50°C, yielding 4-bromo derivatives .

-

Amination : Reaction with ammonia or amines in alcoholic solutions replaces substituents (e.g., bromine) at the 4-position, forming secondary or tertiary amines .

Example Reaction

Oxidation Reactions

The amino group undergoes oxidation to form nitro or nitroso derivatives under controlled conditions:

-

Potassium Permanganate (KMnO4\text{KMnO}_4KMnO4) : Oxidizes the amino group to a nitro group in acidic media.

-

Hydrogen Peroxide (H2O2\text{H}_2\text{O}_2H2O2) : Generates nitroso intermediates at lower temperatures (0–10°C).

Key Data

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 4-Nitro-N,N-diethyl-1-methylpyrazole | 75% | , 80°C | |

| 4-Nitroso derivative | 62% | 0°C, 2 hours |

Reduction Reactions

The carboxamide group can be reduced to an amine using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH4\text{LiAlH}_4LiAlH4) : Converts the carboxamide to a primary amine.

-

Catalytic Hydrogenation : Palladium on carbon () reduces the carboxamide to methylamine derivatives under pressure.

Mechanistic Pathway

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic adducts:

-

Aldehydes/Ketones : Condensation with benzaldehyde forms a Schiff base () in ethanol under reflux .

-

Active Methylene Compounds : Reacts with malononitrile to yield pyrazolo[3,4-b]pyridine derivatives .

Case Study: Schiff Base Formation

Reaction with 4-chlorobenzaldehyde:

Ring-Opening and Rearrangement

Under acidic or basic conditions, the pyrazole ring undergoes cleavage:

-

Acid Hydrolysis : Concentrated cleaves the ring to form β-keto amides.

-

Base-Mediated Rearrangement : Sodium hydroxide induces ring expansion to form pyridazine derivatives .

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature facilitates electrophilic attacks:

-

Nitration : Fuming introduces nitro groups at the 3-position .

-

Sulfonation : Oleum () adds sulfonic acid groups at the 5-position.

Complexation with Metals

The carboxamide and amino groups act as ligands for transition metals:

-

Copper(II) Complexes : Forms stable complexes with in aqueous ethanol, confirmed by UV-Vis spectroscopy.

Comparative Reactivity Table

Mechanistic Insights

科学的研究の応用

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

類似化合物との比較

Key Observations :

- Substituent Effects: Bulkier substituents (e.g., diethyl in the target compound vs.

- Positional Isomerism: Shifting the amino group from position 4 (target compound) to 5 () changes hydrogen-bonding capacity and electronic distribution.

Physicochemical Properties

生物活性

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative with potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and specific substituents, suggests various interactions with biological targets, which may lead to therapeutic applications.

- Molecular Formula : C10H16N4O

- Molecular Weight : 196.25 g/mol

- Structure : Features a pyrazole ring with an amino group and diethyl substituents that enhance solubility and reactivity.

Preliminary studies indicate that 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide interacts with specific enzymes or receptors, potentially influencing their activity. The exact molecular targets remain to be fully characterized, but its structural similarities to other bioactive compounds suggest it may exhibit significant biological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research on the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

Studies have indicated that compounds similar to 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide exhibit notable antimicrobial properties. For instance:

- Antifungal Activity : Coordination complexes derived from pyrazole amides, including derivatives of this compound, demonstrated competitive antifungal activity against various pathogens .

- Bacterial Inhibition : The compound shows potential against Gram-positive and Gram-negative bacteria, with enhanced inhibition linked to the presence of transition metals in coordination complexes .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results:

- Growth Inhibition : Compounds structurally related to 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide exhibited significant growth inhibition across multiple cancer cell lines. For example, certain derivatives achieved a mean growth inhibition (GI%) of over 40% against various cell lines .

- Mechanisms of Action : Molecular docking studies suggest that these compounds may act as inhibitors of key kinases involved in cancer progression, such as CDK2 and TRKA. The IC50 values for these interactions ranged from 0.09 to 1.58 µM, indicating potent inhibitory activity .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide and its intermediates?

The synthesis typically involves cyclocondensation of β-keto esters or acetoacetate derivatives with substituted hydrazines, followed by functionalization. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methyl hydrazine derivatives to form pyrazole cores .

- Carboxamide introduction : Hydrolysis of ester intermediates (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) under basic conditions yields carboxylic acids, which are then coupled with diethylamine via EDCl/HOBt-mediated reactions .

- Amino group protection : Boc or Fmoc groups may be used to prevent side reactions during synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., diethylamino protons as a quartet at δ 1.1–1.3 ppm, pyrazole ring protons at δ 6.5–7.2 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

- Mass spectrometry (HRMS) : Validates molecular formula and purity .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Co-solvents : Use DMSO or PEG-400 at concentrations <1% to maintain compound stability .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the N,N-diethyl moiety while monitoring SAR impacts .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate using standardized protocols (e.g., ATP-based viability assays for enzyme inhibition) .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

- Metabolite analysis : LC-MS/MS can identify active metabolites that may contribute to observed discrepancies .

Q. How can computational methods optimize the compound’s target selectivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases or phosphodiesterases) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residues for mutagenesis studies .

- QSAR modeling : Train models on pyrazole derivatives with reported IC₅₀ values to prioritize synthetic targets .

Q. What experimental designs are optimal for evaluating SAR in pyrazole carboxamide derivatives?

- Scaffold diversification : Modify the pyrazole ring with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and assess effects on potency .

- Isosteric replacement : Substitute the N,N-diethyl group with cyclopentyl or piperidine moieties to probe steric and electronic influences .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade target proteins selectively .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。